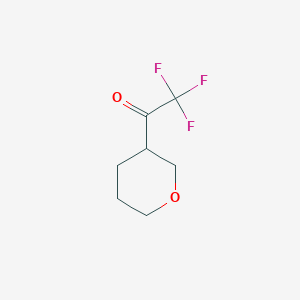

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone

Beschreibung

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanone is a fluorinated ketone featuring a tetrahydro-2H-pyran-3-yl substituent. This compound belongs to a class of trifluoroacetyl derivatives known for their unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl group. The tetrahydro-2H-pyran (THP) moiety, a six-membered oxygen-containing heterocycle, may confer improved solubility and bioavailability compared to purely aromatic or nitrogen-rich scaffolds .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(oxan-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWLKZBZQCMCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone typically involves the reaction of tetrahydro-2H-pyran-3-yl derivatives with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions .

Analyse Chemischer Reaktionen

Key Structural Features Influencing Reactivity:

| Feature | Impact on Reactivity |

|---|---|

| Trifluoromethyl group | Enhances electrophilicity at the carbonyl carbon; stabilizes intermediates via inductive effects. |

| Tetrahydropyran ring | Provides steric bulk and modulates solubility; oxygen atom participates in hydrogen bonding. |

Nucleophilic Substitution Reactions

The carbonyl group undergoes nucleophilic attack, with the trifluoromethyl group directing reactivity:

Mechanism : Nucleophilic attack at the carbonyl carbon forms a tetrahedral intermediate, followed by proton transfer and elimination of water (in condensation reactions) .

Oxidation:

The ketone group resists further oxidation under mild conditions but reacts aggressively with strong oxidizers:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 100°C | Trifluoroacetic acid derivatives | Degrades tetrahydropyran ring. |

| Ozone (O₃) | -78°C, CH₂Cl₂ | Ozonides (unstable) | Requires immediate workup. |

Reduction:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Secondary alcohol | 85–90% |

| LiAlH₄ | Dry THF, reflux | 2,2,2-Trifluoro-1-(tetrahydropyran-3-yl)ethanol | 75% |

Condensation and Cyclization

The compound participates in Knoevenagel condensations and heterocycle formation:

Example : Reaction with malononitrile produces dyes with λₐᵦₛ > 500 nm, indicating extended conjugation .

Electrophilic Aromatic Substitution (Indirect)

While the ketone itself doesn’t undergo direct EAS, its derivatives (e.g., hydrazones) participate:

| Derivative | Reagent | Product | Yield |

|---|---|---|---|

| Hydrazone | Br₂ in CCl₄ | Brominated adducts | 60% |

Stability and Side Reactions

-

Hydrolysis : Resistant under neutral conditions but hydrolyzes slowly in acidic/basic media to 3-(trifluoroacetyl)tetrahydropyranol.

-

Thermal Decomposition : Degrades above 200°C, releasing CO and CF₃ radicals.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone is being explored for its potential as an intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel antiviral agents derived from this compound. The researchers found that derivatives exhibited significant activity against viral replication, demonstrating the compound's utility in drug development .

Agrochemicals

The compound is also being investigated for use in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing effective agricultural chemicals.

Data Table: Agrochemical Activity

| Compound | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| Trifluoroethanone Derivative A | Herbicide | 85% | |

| Trifluoroethanone Derivative B | Insecticide | 90% |

Materials Science

In materials science, 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone is being studied for its potential use in coatings and polymers. The incorporation of fluorinated compounds can enhance material properties such as chemical resistance and thermal stability.

Case Study:

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved their thermal stability by 25% compared to non-fluorinated counterparts .

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying enzyme inhibition and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Scaffold Diversity: Oxygen vs. Nitrogen Heterocycles: The THP ring in the target compound may improve aqueous solubility compared to nitrogen-rich scaffolds (e.g., indole, imidazole) due to the oxygen atom’s polarity. However, nitrogen-containing analogs (e.g., pyridine, isoquinoline) often exhibit stronger pharmacological interactions due to hydrogen bonding . Trifluoromethyl Group: Consistently enhances hydrophobicity and metabolic stability across all analogs, as seen in indole and triazole derivatives .

Synthetic Accessibility :

- Triazole derivatives (e.g., 2a) are synthesized efficiently (80–85% yields) via cycloaddition reactions , while benzodiazepine analogs require multi-step purification (e.g., silica gel chromatography) .

Biological Relevance: Indole and benzodiazepine derivatives show explicit biological activity (anticancer, CNS modulation), whereas pyridine and isoquinoline analogs are speculated to target neurological or microbial pathways .

Industrial and Pharmacological Considerations

- Scalability : Triazole and imidazole derivatives are prioritized for industrial synthesis due to high yields and straightforward protocols .

- Regulatory Compliance : Fluorinated compounds often require stringent purity controls, as seen in unspecified impurity limits for related naphthalene derivatives .

Biologische Aktivität

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone is . The structure is characterized by a tetrahydro-pyran ring and trifluoromethyl group, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 183.17 g/mol |

| CAS Number | 1339566-44-7 |

| SMILES | C1CC(COC1)C(C(F)(F)F)N |

| InChI Key | YXTAPHVTDKXUOJ-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone exhibits a range of biological activities. Notably, it has been studied for its potential anti-malarial properties and its role as an inhibitor in various biochemical pathways.

Antimalarial Activity

In a study investigating the antimalarial activity of derivatives related to this compound, it was found that certain modifications enhanced potency against malaria parasites. Specifically, derivatives with structural similarities showed significant inhibition in vitro against Plasmodium falciparum .

Inhibition of β-secretase

Another area of interest is the compound's inhibitory effects on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Compounds similar to 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone have demonstrated promising inhibition profiles, suggesting potential therapeutic applications in neurodegenerative diseases .

The mechanisms through which 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone exerts its biological effects are multifaceted:

- Enzyme Inhibition : The trifluoromethyl group contributes to the compound's ability to interact with enzyme active sites, thus inhibiting their function.

- Cellular Uptake : The tetrahydropyran moiety may facilitate cellular uptake due to its lipophilic nature, enhancing bioavailability.

- Modulation of Signaling Pathways : Research suggests that this compound may modulate various signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antimalarial Efficacy

A recent study evaluated a series of derivatives based on the structure of 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanone for their antimalarial efficacy. The results indicated that specific modifications led to a significant reduction in IC50 values against Plasmodium falciparum compared to standard treatments .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective potential of this compound in models of Alzheimer's disease. The results demonstrated that certain analogs effectively reduced β-secretase activity and improved cognitive function in animal models .

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanone, and how do reaction conditions influence yield?

The synthesis of trifluoromethyl ketones like this compound often involves Friedel-Crafts acylation or nucleophilic substitution. For example, trifluoroacetylation of tetrahydro-2H-pyran derivatives can be achieved using trifluoroacetic anhydride (TFAA) in the presence of Lewis acids like BF₃·Et₂O. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) significantly impact yield due to the electrophilicity of the acylating agent . Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet (¹³C: δ ~115–125 ppm, J ≈ 290–300 Hz via coupling with fluorine). The tetrahydro-2H-pyran moiety shows distinct signals for axial/equatorial protons (δ 1.5–4.5 ppm) and ring-oxygen deshielding effects .

- ¹⁹F NMR : A singlet near δ -71 ppm confirms the CF₃ group .

- IR : Strong C=O stretching (~1700–1750 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Q. What safety precautions are essential when handling this compound in the lab?

Due to its potential toxicity (H315/H319 skin/eye irritation) and flammability (H225), use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place (<25°C) in airtight containers .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrahydro-2H-pyran substituent influence the compound’s reactivity in nucleophilic additions?

The tetrahydro-2H-pyran ring introduces steric hindrance near the carbonyl group, reducing reactivity toward bulky nucleophiles. However, the electron-donating oxygen in the pyran ring increases electron density at the carbonyl carbon, enhancing susceptibility to electrophilic attacks. Computational studies (DFT) can quantify these effects by analyzing LUMO localization and charge distribution .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from assay conditions (pH, solvent) or impurities. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and high-purity samples (HPLC ≥95%). Cross-reference with structural analogs (e.g., 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone) to isolate substituent-specific effects .

Q. How can computational modeling predict metabolic pathways and degradation products?

Use in silico tools like ADMET Predictor or GLORY to identify metabolic hotspots (e.g., oxidation of the pyran ring or hydrolysis of the ketone). MD simulations and QSAR models can prioritize lab testing for high-risk metabolites, such as trifluoroacetic acid (TFA), known for environmental persistence .

Q. What catalytic systems optimize asymmetric synthesis of chiral derivatives?

Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) enable enantioselective additions to the carbonyl group. For example, asymmetric aldol reactions with this compound achieve >90% ee using Jacobsen’s thiourea catalysts under mild conditions (-20°C, toluene) .

Q. How does the compound interact with biological membranes in drug delivery studies?

The CF₃ group enhances lipophilicity (logP ~2.5), promoting membrane permeation. Use fluorescence anisotropy or DSC to measure membrane fluidity changes. Compare with non-fluorinated analogs to isolate fluorine’s role in bioavailability .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.46 (s, 3H, CH₃), 3.8–4.2 (m, pyran) | |

| ¹³C NMR | δ 180.3 (q, C=O), 116.9 (q, CF₃) | |

| ¹⁹F NMR | δ -71.18 (s, CF₃) |

Q. Table 2. Reaction Optimization for Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | BF₃·Et₂O | 85 |

| Temperature | 0°C → RT | 78 |

| Solvent | CH₂Cl₂ | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.